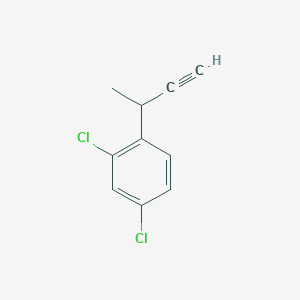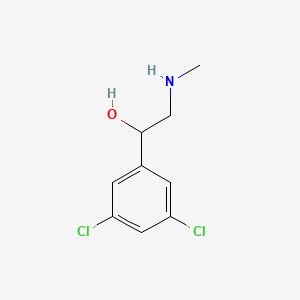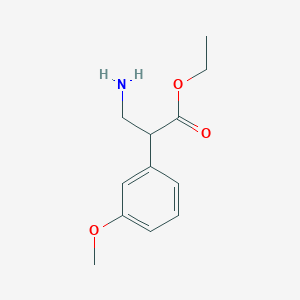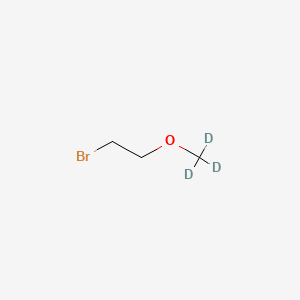![molecular formula C10H11N B13519373 (8aR)-1H,3H,8H,8aH-azirino[1,2-b]isoquinoline](/img/structure/B13519373.png)
(8aR)-1H,3H,8H,8aH-azirino[1,2-b]isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8aR)-1H,3H,8H,8aH-azirino[1,2-b]isoquinoline is a complex organic compound that belongs to the class of aziridines fused with isoquinoline. This compound is characterized by its unique three-membered aziridine ring fused to an isoquinoline structure, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8aR)-1H,3H,8H,8aH-azirino[1,2-b]isoquinoline typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process. The scalability of the synthesis is crucial for industrial applications, requiring robust and reproducible methods.
Chemical Reactions Analysis
Types of Reactions
(8aR)-1H,3H,8H,8aH-azirino[1,2-b]isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
(8aR)-1H,3H,8H,8aH-azirino[1,2-b]isoquinoline has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (8aR)-1H,3H,8H,8aH-azirino[1,2-b]isoquinoline involves its interaction with specific molecular targets. The aziridine ring is highly reactive, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This reactivity can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Aziridine: A simpler analog with a three-membered ring, lacking the isoquinoline structure.
Isoquinoline: The parent compound without the aziridine ring.
Azirino[1,2-a]pyridine: A related compound with a pyridine ring instead of isoquinoline.
Uniqueness
(8aR)-1H,3H,8H,8aH-azirino[1,2-b]isoquinoline is unique due to its fused ring structure, combining the reactivity of aziridines with the aromatic stability of isoquinoline
Properties
Molecular Formula |
C10H11N |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
(8aR)-1,3,8,8a-tetrahydroazirino[1,2-b]isoquinoline |
InChI |
InChI=1S/C10H11N/c1-2-4-9-6-11-7-10(11)5-8(9)3-1/h1-4,10H,5-7H2/t10-,11?/m1/s1 |
InChI Key |
HWXLNBLDZNGYNK-NFJWQWPMSA-N |
Isomeric SMILES |
C1[C@@H]2CN2CC3=CC=CC=C31 |
Canonical SMILES |
C1C2CN2CC3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 4-(chlorosulfonyl)bicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13519330.png)


![2-cyano-N-[4-(4-fluoro-1H-1,3-benzodiazol-2-yl)phenyl]-2,2-dimethylacetamide](/img/structure/B13519344.png)







